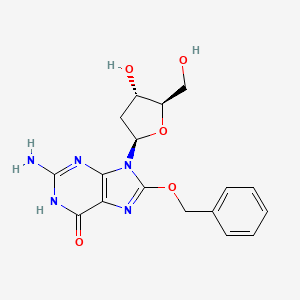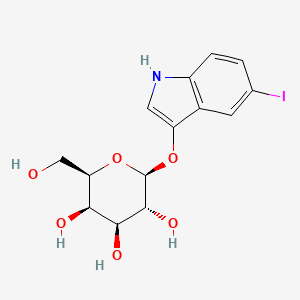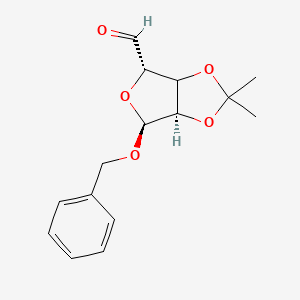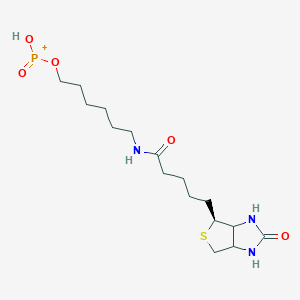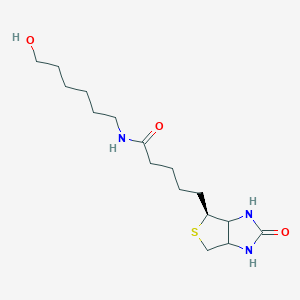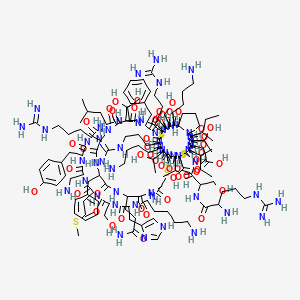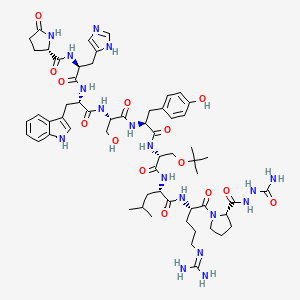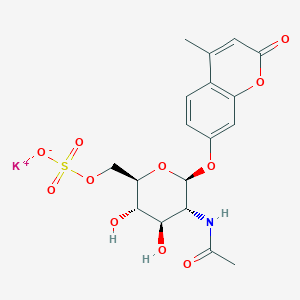
5-Ethynyl-1-(2',3',5'-tri-O-TBDMS-beta-D-ribofuranosyl)-imidazo-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethynyl-1-(2',3',5'-tri-O-TBDMS-beta-D-ribofuranosyl)-imidazo-4-carbonitrile is a synthesized compound that has been explored for its potential applications in various fields, including antitumor activities. The compound derives from the broader family of nucleosides and nucleotides, with specific attention to its synthesis and biological properties (Minakawa, Matsuda, Ueda, & Sasaki, 1990).
Synthesis Analysis
The synthesis of this compound involves palladium-catalyzed cross-coupling reactions from corresponding iodine derivatives, highlighting the method's efficiency and the compound's relevance in the study of nucleoside analogs with potential antitumor activities (Minakawa et al., 1990).
Molecular Structure Analysis
The structure of 5-Ethynyl-1-(2',3',5'-tri-O-TBDMS-beta-D-ribofuranosyl)-imidazo-4-carbonitrile is critical for its chemical reactivity and biological activity. Detailed molecular structure analysis is essential for understanding its interaction mechanisms. While specific molecular structure analyses of this compound are not directly mentioned in the available literature, related compounds have been analyzed using techniques such as X-ray crystallography to establish configuration and conformation (Harusawa et al., 1996).
Chemical Reactions and Properties
The chemical reactions involving 5-Ethynyl-1-(2',3',5'-tri-O-TBDMS-beta-D-ribofuranosyl)-imidazo-4-carbonitrile predominantly include its synthesis through palladium-catalyzed cross-coupling reactions. These reactions underscore the compound's reactivity and potential for derivatization to explore various biological activities (Minakawa et al., 1990).
Applications De Recherche Scientifique
Pharmacophore Design of p38α MAP Kinase Inhibitors
Imidazole derivatives are known for their role in designing selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, crucial for controlling proinflammatory cytokine release. The review by Scior et al. (2011) focuses on the design, synthesis, and activity studies of compounds with tri- and tetra-substituted imidazole scaffolds. These inhibitors target the ATP pocket of p38 kinase, replacing ATP and enhancing binding selectivity and potency through specific structural modifications. This approach highlights the potential application of imidazole derivatives in developing therapeutic agents targeting inflammation and related diseases (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Ionic Liquids and Chemical Modification of Cellulose
Imidazole derivatives, specifically ionic liquids containing imidazole rings, play a significant role in the chemical modification of cellulose. Heinze et al. (2008) discuss the application of various imidazole-based ionic liquids as solvents and reaction media for cellulose modification processes such as acylation, carbanilation, and silylation. These methods enable the production of cellulose esters and other derivatives under mild conditions, showcasing the utility of imidazole derivatives in developing sustainable materials and chemicals from biomass (Heinze, Dorn, Schöbitz, Liebert, Köhler, & Meister, 2008).
Synthesis and Transformation of 4-Phosphorylated Derivatives of 1,3-Azoles
Imidazole derivatives are also explored for their potential in synthesizing phosphorylated azole compounds, which have shown a range of biological activities. Abdurakhmanova et al. (2018) review methods for synthesizing 4-phosphorylated imidazole derivatives, highlighting their importance in producing bioactive molecules with potential applications in medicinal chemistry and agrochemicals. The review underscores the versatility of imidazole derivatives in synthesizing complex molecules with diverse biological activities (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
Propriétés
IUPAC Name |
1-[(2S,3R,4R,5S)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-ethynylimidazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H53N3O4Si3/c1-17-22-21(18-30)31-20-32(22)26-25(36-39(15,16)29(8,9)10)24(35-38(13,14)28(5,6)7)23(34-26)19-33-37(11,12)27(2,3)4/h1,20,23-26H,19H2,2-16H3/t23-,24+,25+,26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVWHBXVWDAUNX-QUMGSSFMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=NC(=C2C#C)C#N)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@H]1[C@H]([C@H]([C@H](O1)N2C=NC(=C2C#C)C#N)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H53N3O4Si3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethynyl-1-(2',3',5'-tri-O-TBDMS-beta-D-ribofuranosyl)-imidazo-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

